molecular formula C9H13ClFNO B3078348 2-(2-Fluorophenoxy)-N-methyl-1-ethanamine hydrochloride CAS No. 1050508-88-7

2-(2-Fluorophenoxy)-N-methyl-1-ethanamine hydrochloride

Cat. No. B3078348
CAS RN: 1050508-88-7
M. Wt: 205.66 g/mol
InChI Key: HJAXESSNHARNIK-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 2-(2-Fluorophenoxy)-N-methyl-1-ethanamine hydrochloride can be represented by the SMILES string FC1=CC=CC=C1OCCN.[H]Cl . The InChI key for this compound is SKZQQAPLSWJXDO-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 191.63 . It is a solid at room temperature . The exact physical and chemical properties such as melting point, boiling point, and solubility are not specified in the sources I found.

Scientific Research Applications

  • Synthetic Applications :

    • Luo et al. (2008) developed a novel synthetic route for a compound closely related to 2-(2-Fluorophenoxy)-N-methyl-1-ethanamine hydrochloride, highlighting its significance as an intermediate in pharmaceutical synthesis, particularly for drugs like Silodosin used in treating benign prostatic hyperplasia (Luo, Chen, Zhang, & Huang, 2008).
  • Metal Ion Interaction Studies :

    • Kumar et al. (2012) explored the interaction of Cu(II) complexes with ligands similar to this compound, indicating potential applications in studying metal-ligand interactions and their biological implications (Kumar, Gorai, Santra, Mondal, & Manna, 2012).
  • Fluoroionophores Development :

    • Hong et al. (2012) developed fluoroionophores from derivatives similar to this compound for specific metal ion chelation, which is important in developing sensors and diagnostic tools (Hong, Lin, Hsieh, & Chang, 2012).
  • Enzymatic Metabolism and Toxicology :

  • Biochemical Pharmacology :

    • Eshleman et al. (2018) studied the biochemical pharmacology of psychoactive substances structurally related to this compound, focusing on their interactions with serotonin receptors, which has implications in neuroscience and pharmacology (Eshleman, Wolfrum, Reed, Kim, Johnson, & Janowsky, 2018).
  • Analytical Chemistry and Forensics :

    • Lum et al. (2020) discussed the identification of related compounds in forensic settings, emphasizing the importance of this compound in analytical chemistry and its role in forensic toxicology (Lum, Brettell, Brophy, & Hibbert, 2020).
  • Antimicrobial and Antidiabetic Studies :

    • G et al. (2023) synthesized Schiff bases from derivatives and tested them for antimicrobial and antidiabetic properties, suggesting potential therapeutic applications of this compound (G, K, P, & N, 2023).

Safety and Hazards

According to the safety information provided by Sigma-Aldrich, this compound is classified as Acute Tox. 4 Oral, which means it is harmful if swallowed . It is recommended to handle this compound with appropriate personal protective equipment .

properties

IUPAC Name

2-(2-fluorophenoxy)-N-methylethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FNO.ClH/c1-11-6-7-12-9-5-3-2-4-8(9)10;/h2-5,11H,6-7H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJAXESSNHARNIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCOC1=CC=CC=C1F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1050508-88-7
Record name Ethanamine, 2-(2-fluorophenoxy)-N-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1050508-88-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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